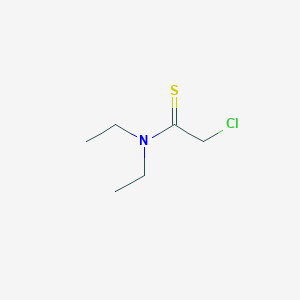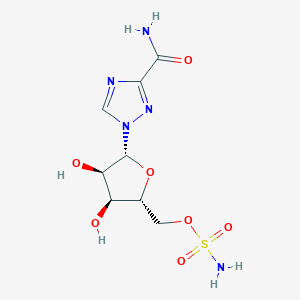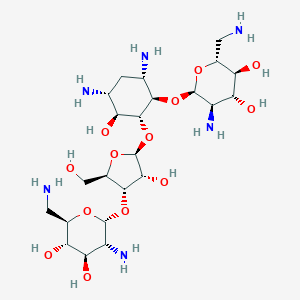
2-Anilino-3-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-3-methylbutanenitrile is a compound that can be synthesized through various chemical reactions involving anilines and nitrile groups. The research into compounds of similar structures involves exploring their synthesis, molecular structure, and potential applications in various fields, such as organic chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to 2-Anilino-3-methylbutanenitrile involves multi-component reactions and catalytic processes. For example, the synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles from N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde showcases a catalyst-free approach at room temperature (Jin et al., 2011). Additionally, ruthenium-catalyzed synthesis of substituted quinolines from anilines and 1,3-diols demonstrates the versatility of anilines in synthesizing complex heterocyclic compounds (Monrad & Madsen, 2011).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated through crystallography and spectroscopy. For instance, the characterization of novel 1‐(3,5‐Dimethyl‐1H‐pyrazol‐1‐yl)‐3‐(substituted anilino)propan‐1‐ones involved spectroscopic data and single crystal X-ray diffraction, demonstrating the importance of these techniques in determining molecular geometries (Saeed et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of anilino and methylbutanenitrile derivatives can be studied through various chemical reactions. For example, the hydroamination of diphenylbutadiyne with N-methyl-anilines explores regioselective reactions yielding complex products, highlighting the reactivity of aniline derivatives under certain conditions (Younis et al., 2016).
Physical Properties Analysis
The physical properties of compounds structurally similar to 2-Anilino-3-methylbutanenitrile, such as glass-forming properties and phase transitions, are critical for understanding their behavior in various conditions. For instance, the study of 2-methylbutane-1,2,3,4-tetraol's physical state in aerosols provides insights into the phase states of organic compounds under different environmental conditions (Lessmeier et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of anilino and methylbutanenitrile derivatives, can be explored through various studies. Research on the oxidative cyclization of related compounds into indoles and the synthesis of indolin-2-ones via sulfur dioxide insertion highlight the chemical versatility and potential applications of these compounds (Aksenov et al., 2022).
Scientific Research Applications
-
Pharmaceuticals and Anticancer Activities
- Summary of Application : 2-Anilino-3-methylbutanenitrile has been used in the synthesis of a new series of compounds characterized by the presence of the 7-(3′,4′,5′-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore . These compounds have been investigated for their potential as antitumor agents .
- Methods of Application : The compounds were synthesized and then tested for their inhibitory effects on tubulin polymerization . The specific methods of synthesis and testing are not detailed in the available information.
- Results or Outcomes : Among the synthesized compounds, three were significantly more active than the others. These bore the substituents p-toluidino (3d), p-ethylanilino (3h) and 3′,4′-dimethylanilino (3f), and these compounds had IC50 values of 30–43, 160–240 and 67–160 nM, respectively, on HeLa, A549 and HT-29 cancer cells .
-
Proteomics Research
Safety And Hazards
The safety data sheet for 2-Anilino-3-methylbutanenitrile can be found at Echemi.com . For detailed safety and hazard information, it is recommended to refer to this data sheet.
Relevant Papers The relevant papers for 2-Anilino-3-methylbutanenitrile include studies on synthetic pyrethroid esters . These papers discuss the preparation of substituted 2-anilino-3-methylbutyrates and their bioassay data on various organisms .
properties
IUPAC Name |
2-anilino-3-methylbutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9(2)11(8-12)13-10-6-4-3-5-7-10/h3-7,9,11,13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTJGYGSDXJGLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394278 |
Source


|
| Record name | 2-anilino-3-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilino-3-methylbutanenitrile | |
CAS RN |
117874-96-1 |
Source


|
| Record name | 2-anilino-3-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-(phenylamino)butanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)



![4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide](/img/structure/B40921.png)




![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)
